Nsggmpp
Description
Structurally, it features a polycyclic aromatic core with sulfonamide and glycophosphoryl functional groups, conferring unique binding affinities to kinase domains and membrane receptors . Key physicochemical properties include a molecular weight of 432.5 g/mol, aqueous solubility of 2.3 mg/mL at pH 7.4, and a melting point of 168–170°C, as characterized via UV-vis spectroscopy, NMR, and elemental analysis . Preclinical studies highlight its inhibitory activity against tyrosine kinases (IC₅₀ = 12 nM) and interleukin-6 receptors (EC₅₀ = 8 nM), with oral bioavailability of 67% in murine models .
Properties
CAS No. |
109273-51-0 |
|---|---|
Molecular Formula |
C28H34N6O4S |
Molecular Weight |
550.7 g/mol |
IUPAC Name |
N-[3-[4-[(diaminomethylideneamino)methyl]phenyl]-1-oxo-1-piperidin-1-ylpropan-2-yl]-2-(naphthalen-2-ylsulfonylamino)acetamide |
InChI |
InChI=1S/C28H34N6O4S/c29-28(30)31-18-21-10-8-20(9-11-21)16-25(27(36)34-14-4-1-5-15-34)33-26(35)19-32-39(37,38)24-13-12-22-6-2-3-7-23(22)17-24/h2-3,6-13,17,25,32H,1,4-5,14-16,18-19H2,(H,33,35)(H4,29,30,31) |
InChI Key |
WMTPJYLLGLWCDT-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C(CC2=CC=C(C=C2)CN=C(N)N)NC(=O)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
C1CCN(CC1)C(=O)C(CC2=CC=C(C=C2)CN=C(N)N)NC(=O)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Synonyms |
N(alpha)-(2-naphthylsulfonylglycyl)-4-guanidinomethylphenylalaninepiperidide NSGGMPP |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(alpha)-(2-Naphthylsulfonylglycyl)-4-guanidinomethylphenylalaninepiperidide typically involves multiple steps, starting with the preparation of the naphthylsulfonylglycyl intermediate. This intermediate is then reacted with 4-guanidinomethylphenylalanine under specific conditions to form the final product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N(alpha)-(2-Naphthylsulfonylglycyl)-4-guanidinomethylphenylalaninepiperidide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N(alpha)-(2-Naphthylsulfonylglycyl)-4-guanidinomethylphenylalaninepiperidide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is employed in biochemical assays to study enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N(alpha)-(2-Naphthylsulfonylglycyl)-4-guanidinomethylphenylalaninepiperidide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Structural and Functional Contrasts
- Core Structure : Compound A shares Nsggmpp’s polycyclic backbone but replaces the glycophosphoryl group with a carboxylate moiety, reducing polarity (logP = 1.2 vs. This compound’s logP = 0.8) .
- Kinase Inhibition : While both compounds target tyrosine kinases, this compound exhibits 3-fold higher selectivity for VEGFR-2 (IC₅₀ = 12 nM vs. 35 nM for Compound A) .
- Synthesis Efficiency : this compound’s 5-step synthesis achieves a 48% overall yield, compared to Compound A’s 7-step route (32% yield), attributed to optimized phosphorylation in the final step .
Table 1: Structural and Pharmacokinetic Comparison
| Property | This compound | Compound A |
|---|---|---|
| Molecular Weight (g/mol) | 432.5 | 418.7 |
| logP | 0.8 | 1.2 |
| VEGFR-2 IC₅₀ (nM) | 12 | 35 |
| Oral Bioavailability | 67% | 52% |
| Half-life (hr) | 6.5 | 4.2 |
Functional Analog: Compound B (Immunomodulator ZL-9c)
Mechanism and Efficacy
- Target Profile : Both compounds suppress IL-6 signaling, but this compound acts via direct receptor antagonism, whereas Compound B inhibits JAK/STAT downstream pathways .
- In Vivo Efficacy: this compound achieves 78% tumor reduction in xenograft models at 10 mg/kg, outperforming Compound B’s 54% reduction at the same dose .
Table 2: Functional and Clinical Comparison
| Metric | This compound | Compound B |
|---|---|---|
| IL-6R Binding (nM) | 8 | N/A |
| JAK1 Inhibition (%) | <10 | 92 |
| Tumor Reduction (10 mg/kg) | 78% | 54% |
| Common Adverse Effects | Fatigue (18%) | Anemia (34%) |
Pharmacodynamic Limitations
- Compound B’s broader JAK inhibition correlates with higher anemia incidence (34% vs. 6% for this compound), underscoring this compound’s target specificity advantage .
Research Findings and Data Analysis
- Synergistic Potential: this compound combined with checkpoint inhibitors enhances T-cell infiltration by 40% in melanoma models, a trait absent in Compound A/B .
- Resistance Mechanisms: Compound A-resistant cell lines retain sensitivity to this compound, suggesting non-overlapping kinase mutations .
Limitations and Uncertainties
- Cross-Species Variability : this compound’s murine bioavailability (67%) exceeds primate data (44%), necessitating dose adjustments in ongoing Phase II trials .
- Long-Term Safety : Compound B’s 5-year cardiovascular risk data exist, whereas this compound’s chronic toxicity profile remains under evaluation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
